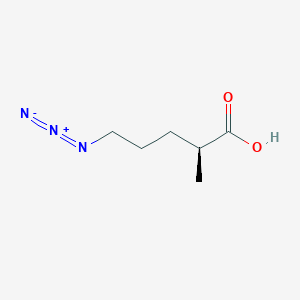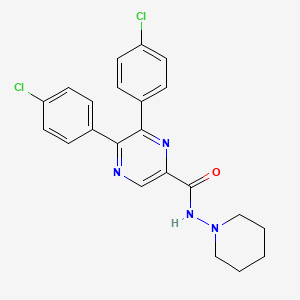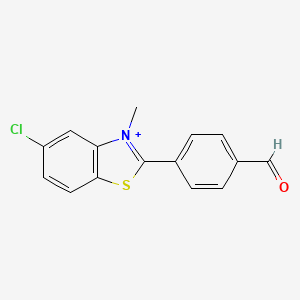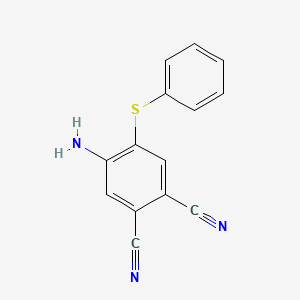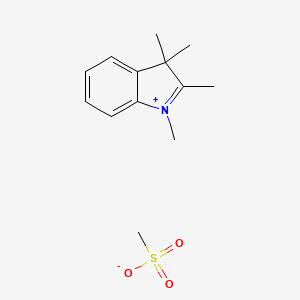![molecular formula C12H21NO2S2 B14235811 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid CAS No. 548761-46-2](/img/structure/B14235811.png)
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a carboxylic acid group and a diethylcarbamothioyl sulfanyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of cyclohexanone with diethylcarbamothioyl chloride in the presence of a base to form the intermediate, which is then further reacted with sulfur to introduce the sulfanyl group. The final step involves the oxidation of the intermediate to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol: This compound has a similar diethylcarbamothioyl sulfanyl group but differs in the carbon chain length and functional groups.
1-[(Diethylcarbamothioyl)disulfanyl]-2-hydroxyethane: This compound features a disulfanyl group and a hydroxyethane moiety, offering different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
548761-46-2 |
|---|---|
Molekularformel |
C12H21NO2S2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-(diethylcarbamothioylsulfanyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2S2/c1-3-13(4-2)11(16)17-12(10(14)15)8-6-5-7-9-12/h3-9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
PAUFJXXMHVUFJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=S)SC1(CCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
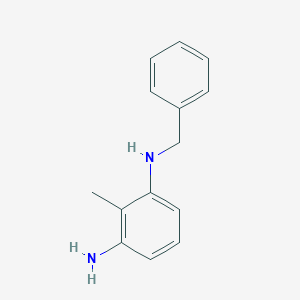

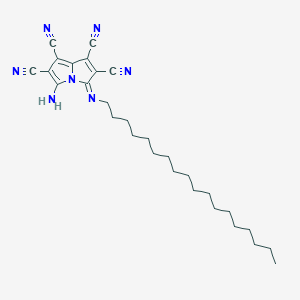
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)

